molecular formula C22H22N4O4 B11142478 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11142478
M. Wt: 406.4 g/mol
InChI Key: SOIIMZMNPHLLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a phthalazine core substituted with methoxy groups at positions 7 and 8, along with an indole-ethyl side chain. The phthalazine ring contributes electron-deficient aromatic properties, while the methoxy substituents enhance solubility and modulate electronic interactions. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by heterocyclic systems.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(2-indol-1-ylethyl)acetamide

InChI

InChI=1S/C22H22N4O4/c1-29-18-8-7-16-13-24-26(22(28)20(16)21(18)30-2)14-19(27)23-10-12-25-11-9-15-5-3-4-6-17(15)25/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,27)

InChI Key

SOIIMZMNPHLLAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes the formation of the phthalazinone core followed by the introduction of the indole moiety through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogous acetamide derivatives:

Compound Core Structure Key Substituents Synthetic Method Key Spectral Data Reference
Target compound : 2-[7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide Phthalazine 7,8-Dimethoxy; indol-1-yl-ethyl acetamide Likely amide coupling (inferred) Not provided in evidence.
Compound 6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthalene-oxy-methyl; phenyl acetamide 1,3-Dipolar cycloaddition (Cu(OAc)₂) IR: 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O); HRMS: [M + H]⁺ = 404.1348
Compound 17 : N-(3,5-Dichlorobenzyl)-2-(1H-indol-1-yl)acetamide Indole-acetamide 3,5-Dichlorobenzyl Amide coupling ¹H-NMR: δ 7.62–7.60 (d, 1H), 4.83 (s, 2H); EI-MS: m/z 374
Compound in : 2-(7,8-Dimethoxy-1-oxophthalazinyl)-N-(4-pyridinyl-thiazol-2-yl)acetamide Phthalazine-thiazole hybrid 4-Pyridinyl-thiazole; 7,8-dimethoxy Not specified ChemSpider ID: 1310946-79-2 (structural data only)
Compound in : N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole-oxoacetamide Dual indol-3-yl groups Not specified MDL number: MFCD00170208; RN: 2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Key Structural Comparisons :

Core Heterocycles: The target compound’s phthalazine core differs from triazole (Compound 6a) or indole (Compound 17) cores. Phthalazine’s electron-deficient nature may influence binding to targets like kinases or phosphodiesterases, whereas triazoles (polar, hydrogen-bond acceptors) and indoles (planar, aromatic) offer distinct electronic profiles .

The indol-1-yl-ethyl chain in the target compound differs from naphthalene-oxy-methyl (Compound 6a) or adamantane (), with implications for lipophilicity and steric bulk .

Synthetic Approaches :

  • The target compound likely involves amide coupling, whereas triazole-containing analogs (e.g., 6a) require copper-catalyzed cycloaddition . Adamantane derivatives () employ multi-step lithiation and acyl chloride reactions, highlighting divergent synthetic complexity .

Functional Implications :

  • Bioactivity : Indole-containing acetamides (e.g., ) are associated with antimicrobial and kinase inhibitory activities, suggesting the target compound may share similar targets .
  • Physicochemical Properties : The dimethoxy-phthalazinyl group may confer better aqueous solubility than naphthalene (Compound 6a) or adamantane derivatives but lower than pyridinyl-thiazole hybrids .

Biological Activity

The compound 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a phthalazinyl core, which is known for its presence in various biologically active compounds, and includes methoxy groups that may enhance its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of approximately 397.4 g/mol. Its structure consists of a phthalazinone core substituted with methoxy groups and an indole-derived side chain, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.4 g/mol
StructurePhthalazinone core with methoxy groups and indole side chain

Research indicates that the biological activity of this compound may be attributed to its interactions with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes, leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : It may act on various receptors involved in signaling pathways, influencing cellular responses associated with inflammation or cancer progression.

Antimicrobial Activity

Preliminary studies suggest that 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies

Several studies have explored the effects of this compound:

  • Study on Antibacterial Activity : A study tested the compound against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • In Vitro Cancer Cell Assay : In research involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide . Key areas include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the molecular pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.